Product packaging for chlorahololide B(Cat. No.:)

chlorahololide B

Cat. No.: B1255818
M. Wt: 732.7 g/mol
InChI Key: KSKYQRVGRNHBRL-ZXLWUQOCSA-N
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Description

Methodologies for Isolation from Natural Sources (e.g., Chloranthus holostegius)

The initial step in studying chlorahololide B is its extraction and purification from its natural source, Chloranthus holostegius. hebmu.edu.cnnih.gov The general procedure involves the following key stages:

Extraction: The air-dried and powdered whole plant is percolated with a solvent, typically 95% ethanol, to create a crude extract. hebmu.edu.cn

Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for instance, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. hebmu.edu.cn

Chromatography: The resulting fractions are further purified using various chromatographic techniques. These methods may include silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound. researchgate.net

This multi-step process is crucial for obtaining a sample of this compound with sufficient purity for detailed structural analysis.

Advanced Spectroscopic Techniques for Structural Characterization

The elucidation of the complex, decacyclic structure of this compound relies on a combination of advanced spectroscopic and analytical methods. hebmu.edu.cn

NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and the connectivity of atoms within the this compound molecule. hebmu.edu.cn One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environments of the hydrogen and carbon atoms, respectively. hebmu.edu.cnrhhz.net

Two-dimensional (2D) NMR experiments are then employed to establish the intricate connections between these atoms. Key 2D NMR techniques used in the analysis of this compound include:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to piece together spin systems within the molecule. hebmu.edu.cn

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to four bonds), which is critical for connecting the different spin systems and functional groups to build the complete molecular framework. hebmu.edu.cn For instance, HMBC correlations were vital in establishing the ether linkage between C-8 and C-12, forming an α,β-unsaturated γ-lactone, and confirming the position of the ketone group at C-9. hebmu.edu.cn

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule. rhhz.netchemfaces.com

The comprehensive analysis of these NMR data allows for the assignment of nearly all proton and carbon signals, laying the foundation for the complete structural elucidation. hebmu.edu.cnrhhz.net

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the calculation of its molecular formula. hebmu.edu.cnresearchgate.net For this compound, HR-ESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) analysis showed a sodium adduct ion [M+Na]⁺ at m/z 755.2279. hebmu.edu.cn This experimental value is compared to the calculated mass for a proposed formula, C₃₉H₄₀O₁₄Na, which is 755.2316 amu. The close agreement between the measured and calculated mass confirms the molecular formula as C₃₉H₄₀O₁₄. hebmu.edu.cn

While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute configuration of a molecule. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated. Although the absolute configuration of this compound itself was not directly determined by this method in the primary literature, the X-ray diffraction of the closely related chlorahololide A was used to verify its structure and stereochemistry, which provided a crucial reference for the structural elucidation of this compound. hebmu.edu.cnnih.gov

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques for investigating the stereochemistry of chiral molecules. nih.govchemfaces.com These methods measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

For this compound, the exciton (B1674681) chirality method, a specific application of CD spectroscopy, was used to help determine its absolute configuration. hebmu.edu.cn This method is particularly useful for molecules containing multiple chromophores that are spatially close to each other. The interaction (exciton coupling) between these chromophores gives rise to characteristic CD signals (a "couplet") whose sign can be directly related to the chirality of the molecule. mdpi.com

In modern natural product chemistry, quantum chemical calculations have become an indispensable tool for confirming structural and stereochemical assignments, especially for complex molecules where experimental data may be ambiguous. researchgate.netrhhz.net

TDDFT-ECD Calculations: Time-Dependent Density Functional Theory (TDDFT) is used to calculate the theoretical ECD spectrum of a proposed structure. unipi.itacs.org By comparing the calculated spectrum with the experimental ECD spectrum, the absolute configuration of the molecule can be confidently assigned. unipi.it This involves generating low-energy conformers of the molecule, calculating the ECD spectrum for each, and then creating a Boltzmann-averaged spectrum to compare with the experimental one. unipi.it

Theoretical NMR Chemical Shift Calculations: Quantum mechanics can also be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure. rhhz.net The calculated shifts are then compared to the experimental values. A high degree of correlation between the calculated and experimental data provides strong support for the correctness of the proposed structure and stereochemistry. rhhz.net The DP4+ probability analysis is a statistical method often used in this context to provide a confidence level for the assignment. rhhz.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H40O14 B1255818 chlorahololide B

Properties

Molecular Formula

C39H40O14

Molecular Weight

732.7 g/mol

IUPAC Name

(1S,2S,4S,5S,7R,8S,10S,16R,28E,33S,34S,36R)-4,10,33-trihydroxy-1,8,13,28-tetramethyl-11,17,21,26,31-pentaoxadecacyclo[17.17.3.14,8.02,16.05,7.010,14.016,39.033,37.034,36.015,40]tetraconta-13,15(40),19(39),28-tetraene-9,12,18,22,25,30-hexone

InChI

InChI=1S/C39H40O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,46-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23?,24+,34+,35+,36+,37+,38+,39+/m1/s1

InChI Key

KSKYQRVGRNHBRL-ZXLWUQOCSA-N

Isomeric SMILES

C/C/1=C\C(=O)OC[C@@]2([C@H]3C[C@H]3[C@]4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)O[C@]56[C@H]4C[C@@]7([C@H]8C[C@H]8[C@]9(C7=C6C1=C(C(=O)O[C@@]1(C9=O)O)C)C)O)C)O

Canonical SMILES

CC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9=O)O)C)C)O)C)O

Synonyms

chlorahololide B

Origin of Product

United States

Isolation and Structural Elucidation of Chlorahololide B

Evolution and Reinvestigation of Structural Assignment Methodologies for Related Sesquiterpenoid Dimers

The structural elucidation of complex natural products like chlorahololide B and its relatives is not always a linear process. The journey to assign the correct three-dimensional structure to these sesquiterpenoid dimers has evolved significantly, marked by initial assignments, subsequent reinvestigations, and the adoption of more powerful analytical and computational tools.

Initially, the structures of many lindenane-type sesquiterpenoid dimers were proposed based on foundational spectroscopic techniques such as 1D and 2D NMR, and mass spectrometry. hebmu.edu.cnacs.org These methods are powerful for determining the planar structure and the connectivity of atoms within the molecule.

A significant challenge, however, has been the unambiguous determination of the absolute configuration—the precise spatial arrangement of the atoms. For this, chiroptical methods like circular dichroism (CD) spectroscopy, often interpreted using the exciton (B1674681) chirality method, were frequently employed. unipi.it However, it has been noted in the scientific literature that the application of the exciton chirality method to some sesquiterpenoid dimers was not always straightforward and, in some cases, led to incorrect assignments of the absolute configuration. unipi.it This is because the method has specific prerequisites that are not always met by the complex chromophoric systems present in these molecules. unipi.it

This has necessitated the reinvestigation of the structures of several related compounds. The evolution of analytical techniques has been a driving force behind these structural revisions. Key developments include:

Advanced NMR Techniques: The development of more sophisticated NMR experiments and higher field strength magnets has allowed for more detailed analysis of complex molecules, providing more definitive data on relative stereochemistry. numberanalytics.comfrontiersin.org

Single-Crystal X-ray Diffraction: This technique is considered the gold standard for determining the absolute configuration of a molecule, as it provides a detailed three-dimensional map of the atoms in a crystal. acs.orgnih.gov When suitable crystals can be obtained, X-ray crystallography offers unambiguous proof of a molecule's structure.

Computational Chemistry: In recent years, quantum chemical calculations have become an indispensable tool. frontiersin.org Methods such as time-dependent density functional theory (TDDFT) are used to calculate theoretical ECD spectra for different possible stereoisomers of a molecule. frontiersin.orgnih.gov By comparing the calculated spectra with the experimental one, the most likely absolute configuration can be determined with a high degree of confidence. nih.gov This approach has been successfully used to revise or confirm the structures of numerous natural products, including sesquiterpenoid dimers. nih.gov

Chemical Reactivity and Transformation Pathways of Chlorahololide B

Peroxidation Reactions and Proposed Mechanisms

Peroxidation reactions have been identified as significant transformation pathways for sesquiterpenoid dimers, including the formation of peroxidized chlorahololide-type dimers from shizukaol-type precursors. This conversion has been observed experimentally and investigated through computational methods. nih.govmdpi.comresearchgate.net The peroxidation primarily occurs at specific positions within the molecular structure. nih.govmdpi.com

Free Radical Mechanisms in Dimer Formation

The transformation of shizukaol-type dimers into peroxidized chlorahololide-type dimers is proposed to occur via a free radical mechanism. nih.govmdpi.com This mechanism is thought to be initiated by oxygen in the presence of light, generating oxygen free radicals. nih.govmdpi.com These radicals can then interact with the precursor molecules, leading to the cleavage of double bonds and the formation of radical intermediates. nih.govmdpi.com Subsequent radical annihilation steps in solution are proposed to yield the final peroxidized products. nih.govmdpi.com Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to study the feasibility and energetics of this proposed free radical pathway, providing insights into the reaction progress and the stability of intermediates. nih.govmdpi.comresearchgate.net

Influence of Structural Features on Peroxidation Reactivity

Specific structural features within the sesquiterpenoid dimer significantly influence their susceptibility to peroxidation. In shizukaol-type molecules, the proximity and conjugation of the cyclopropane (B1198618) ring (at C1-C3) and the C4-C5 double bond in Unit A contribute to structural instability. nih.govmdpi.com This inherent instability, particularly at the C4-C5 double bond, is considered a primary factor driving the peroxidation process and the generation of peroxidized products. nih.govmdpi.com Research indicates that the peroxide position in isolated peroxidized chlorahololide-type dimers is typically located at C-4. nih.govmdpi.com Computational studies have suggested that the attack of oxygen radicals at the C-4 position is energetically favored, potentially leading to more stable β-hydroperoxyl products compared to α-hydroperoxyl products. nih.gov The nature of substituents at positions C-15' and C-13' of unit B has been found not to be decisively related to the peroxidation reaction. nih.govmdpi.comresearchgate.net

Interconversion Pathways with Related Sesquiterpenoid Dimers (e.g., Shizukaol-type Dimers)

The interconversion between different types of sesquiterpenoid dimers, particularly the transformation of shizukaol-type dimers into peroxidized chlorahololide-type dimers, is a notable phenomenon in the study of these natural products. nih.govmdpi.com This conversion has been observed accidentally during the investigation of Chloranthus extracts and confirmed through techniques like HPLC-HR-MS analysis. nih.govmdpi.comresearchgate.net The peroxidized chlorahololide-type dimers are considered highly likely to be artifacts formed from the peroxidation of shizukaol-type dimers. This understanding is crucial for accurate isolation and characterization of these compounds. While shizukaol-type dimers are more widely reported and have been artificially synthesized, chlorahololide-type dimers are relatively rare, and the reported conversion pathway provides insights for potential artificial synthesis methods. mdpi.com

Structural Stability Considerations within Complex Natural Product Classes

The structural stability of complex natural products like sesquiterpenoid dimers is a critical consideration, especially given the presence of strained ring systems and reactive functional groups. The lindenane-type sesquiterpenes, which form these dimers, are characterized by a cyclopropane ring with significant ring strain. nih.govmdpi.com The proximity of this strained ring to double bonds, as seen in the shizukaol-type structure, can lead to instability. nih.govmdpi.com The spontaneous transformation of natural products due to inherent structural instability is not uncommon and can involve various mechanisms. nih.gov Compared to their shizukaol-type precursors, peroxidized chlorahololide-type dimers are reported to exhibit a more stable structure. nih.gov Quantum chemical calculations, such as assessing the HOMO-LUMO energy gap, are valuable tools for evaluating the relative stability of these complex molecules and understanding their reactivity. nih.govmdpi.comresearchgate.net A higher energy gap is generally associated with greater stability. nih.gov

Biosynthetic Hypotheses and Pathways

Proposed Biogenetic Routes to the Lindenane Sesquiterpenoid Dimer Core

The lindenane sesquiterpenoid dimer core is believed to be constructed from two lindenane-type monomers through different biological pathways. mdpi.comnih.gov A prevalent hypothesis suggests that the dimerization involves a [4+2] cycloaddition reaction between two monomeric units. researchgate.netnih.govmdpi.comnih.gov These monomers are thought to originate from farnesyl pyrophosphate (FPP), a key intermediate in the biosynthesis of sesquiterpenoids. rsc.org The initial steps likely involve ionization and cyclization of FPP, leading to cationic intermediates that are subsequently transformed through oxidation, dehydration, and cyclization to yield the lindenane precursors. rsc.org

Role of Biomimetic Diels-Alder Cycloaddition in Dimer Formation

A crucial step in the formation of lindenane sesquiterpenoid dimers is widely proposed to be a Diels-Alder cycloaddition reaction. researchgate.netnih.govmdpi.comnih.gov This reaction, often described as biomimetic, involves a [4+2] cycloaddition between a diene and a dienophile derived from lindenane monomers. researchgate.netnih.govnih.govd-nb.info The resulting cycloadduct forms the core dimeric structure. researchgate.netnih.govd-nb.info Studies on the total synthesis of these dimers have successfully employed Diels-Alder reactions as a key step to construct the congested polycyclic architecture with the correct stereochemistry, lending support to this biosynthetic hypothesis. nih.govd-nb.infonih.gov Specifically, an endo-Diels-Alder cycloaddition is considered a common step in the biosynthesis of lindenane-type sesquiterpenoid dimers with different skeletons. mdpi.comnih.gov

Enzymatic Transformations and Precursor Relationships (e.g., from Monomers)

While the precise enzymatic machinery involved in the biosynthesis of chlorahololide B and other lindenane dimers is still under investigation, it is understood that enzymatic transformations play a significant role in generating the reactive monomeric precursors and facilitating the dimerization process. mdpi.comnih.gov The biosynthesis is thought to proceed from two lindenane-type monomers. mdpi.com These monomers undergo enzymatic modifications, such as oxidation, dehydration, and cyclization, to form the diene and dienophile components necessary for the Diels-Alder cycloaddition. rsc.org For instance, proposed pathways involve the transformation of a monomeric precursor like chloranthalactone A through steps including epoxidation, epoxy ring-opening, and oxidative cleavage to generate intermediates that could lead to dimeric structures. rsc.org The instability of certain proposed monomeric diene precursors suggests that they are likely generated in situ through enzymatic processes to trigger the subsequent cycloaddition. nih.govd-nb.info

Comparative Biosynthesis with Structurally Related Metabolites within Chloranthus Species

The Chloranthus genus is known to produce a diverse array of lindenane sesquiterpenoids, including monomers, dimers, and even trimers, with various structural features. researchgate.netnih.govacgpubs.org Comparative biosynthetic studies with structurally related metabolites within Chloranthus species reveal commonalities in the initial steps of sesquiterpenoid biosynthesis, likely originating from farnesyl pyrophosphate. rsc.orgnih.gov The diversification of lindenane structures, particularly the formation of various dimeric types (Type 1, Type 2, and Type 3), is attributed to the different types of dienophiles involved in the [4+2] cycloaddition with a common diene precursor. researchgate.netnih.govd-nb.info For example, chlorahololide D, sarcandrolide A, and shizukaol E are [4+2] type lindenane sesquiterpenoid dimers isolated from C. holostegius, suggesting shared biosynthetic machinery for this dimer type within the species. mdpi.com Variations in enzymatic transformations and the specific monomeric precursors involved lead to the structural diversity observed among lindenane sesquiterpenoid dimers and other related metabolites found in different Chloranthus species. rsc.orgnih.govresearchgate.net

Synthetic Methodologies and Strategies

Total Synthesis Approaches to the Chlorahololide Heptacyclic Core

The heptacyclic core structure is a central feature of chlorahololide B and other members of the chloranthaceae family. Developing efficient strategies for constructing this complex framework is a crucial aspect of total synthesis efforts. Research has focused on establishing concise routes to access this core structure with appropriate stereochemistry.

A concise and efficient strategy for the construction of the heptacyclic core of the chloranthaceae family has been reported. This approach highlights key synthetic reactions that enable the formation of the intricate ring system. acs.orgnih.gov Synthetic studies toward the total synthesis of chlorahololide A, a closely related lindenane dimer, have also involved the construction of a core framework through a sequence of steps. thieme-connect.comthieme-connect.commdpi.com The total syntheses of other dimeric lindenane sesquiterpenoids, such as shizukaols A and E, sarcandrolide J, and shizukaol D, frequently employ Diels-Alder reactions as a key step to form the dimeric structure, which incorporates the heptacyclic core within its larger framework. researchgate.netmdpi.comresearchgate.netacs.orgd-nb.infonih.gov

Key Synthetic Reactions

Several key synthetic reactions have been instrumental in the construction of the chlorahololide heptacyclic core and related structures.

One prominent reaction is the SN2-type intramolecular nucleophilic substitution. This reaction has been explicitly identified as a key strategy for constructing the heptacyclic core of the chloranthaceae family, including the core structure of (+/-)-chlorahololide. acs.orgnih.govuoguelph.carsc.org In the synthesis of shizukaols A and E, an SN2-type intramolecular nucleophilic substitution was successfully employed to obtain a cyclopropane (B1198618) product with the desired stereochemistry. rsc.org

Another pivotal transformation is the biomimetic endo-Diels-Alder cycloaddition. This reaction is highlighted as a key strategy for constructing the heptacyclic core. acs.orgnih.gov It serves as a central step in building the heptacyclic framework of the Chloranthaceae family. researchgate.netacs.orgnih.gov The preference for endo selectivity in Diels-Alder reactions during the synthesis of lindenane dimeric sesquiterpenes has been a subject of investigation. acs.org The biosynthesis of dimeric lindenane sesquiterpenoids is often hypothesized to involve an endo-Diels-Alder cycloaddition. mdpi.com

Strategic Use of Cascade Reactions and Molecular Rearrangements

Cascade reactions and molecular rearrangements play a significant role in the efficient assembly of the complex lindenane framework.

The Yamamoto rearrangement is a method that facilitates the formation of the lindenane-type sesquiterpenoid core. smolecule.com It has been utilized in synthetic efforts toward the lindenane-type sesquiterpenoid monomer of Chlorahololide A. lookchem.comresearchgate.net

Intramolecular cyclopropanation is another strategic reaction employed in the synthesis of these compounds. It is mentioned as a synthetic method for this compound and has been used in the synthesis toward the lindenane-type sesquiterpenoid monomer of Chlorahololide A. smolecule.comlookchem.comresearchgate.net The Simmons-Smith cyclopropanation, a specific type of cyclopropanation, has been reported as a key step in the synthesis of intermediates relevant to chlorahololide A and other natural products containing cyclopropane rings. thieme-connect.comthieme-connect.commdpi.comrsc.orgnih.gov

The 1,3-dipolar cyclization is also listed as a synthetic method for this compound and has been applied in the synthesis toward the lindenane-type sesquiterpenoid monomer of Chlorahololide A. smolecule.comlookchem.comresearchgate.net Generally, 1,3-dipolar cycloaddition reactions are valuable for the regio- and stereoselective synthesis of five-membered heterocycles. wikipedia.org

Asymmetric Synthesis Approaches to Enantiopure Intermediates and Target Molecules

Given the presence of multiple stereocenters in this compound and related dimers, asymmetric synthesis approaches are crucial for obtaining enantiopure compounds. Asymmetric synthesis is a key area of research in the context of synthesizing dimeric lindenane sesquiterpenoids. nih.gov

A reported strategy for constructing the heptacyclic core is amenable to asymmetric synthesis by starting from commercially available enantiopure Wieland-Miescher ketone. researchgate.netacs.org The enantioselective synthesis of (+)-chloranthalactone F, which is a lindenane sesquiterpenoid dimer, has been achieved. mdpi.comnih.gov Furthermore, asymmetric total syntheses of other related compounds, such as sarbracholide and shizukaol B, have been reported, demonstrating progress in controlling the stereochemistry during the synthesis of this class of natural products. researchgate.netacs.orgacs.org Enantioselective intramolecular cyclopropanations utilizing chiral catalysts represent a general strategy that could be relevant to asymmetric approaches involving cyclopropane formation in these syntheses. acs.org

Analog Synthesis and Structural Diversification Strategies

The synthesis of analogs and strategies for structural diversification are important for exploring the structure-activity relationships and potential applications of this compound and related compounds. Analog synthesis and structural diversification strategies for lindenane sesquiterpenoid dimers are actively being pursued. nih.gov

There is a recognized need for a unified synthetic strategy that can provide access to all three types of lindenane [4+2] dimers and their synthetic analogs. d-nb.infonih.gov Divergent syntheses of several dimeric lindenane sesquiterpenoids have been reported using a unified dimerization strategy. d-nb.infonih.govresearchgate.net This strategy typically involves a base-mediated thermal [4+2] cycloaddition between a common furyl diene, generated in situ, and various types of dienophiles, allowing for the construction of different dimeric structures. d-nb.infonih.govresearchgate.net

Construction of Modified Sesquiterpenoid Dimers

The dimeric lindenane sesquiterpenoids, including this compound, are constructed from two sesquiterpenoid units. nih.govnih.gov These dimers are categorized into different types based on the substitution patterns on their ring systems. d-nb.infonih.govresearchgate.net The unified dimerization strategy mentioned above provides a means for the divergent synthesis of these modified sesquiterpenoid dimers by varying the dienophile component in the [4+2] cycloaddition. d-nb.infonih.govresearchgate.net The synthesis of these dimers and related compounds often involves the construction of unique or modified fused ring systems. d-nb.inforhhz.net

Introduction of Novel Structural Features to Enhance Research Utility

The development of divergent synthetic strategies for lindenane dimers aims to provide a solid foundation for creating libraries of analogs. d-nb.info This facilitates further research, including biological evaluations, by providing access to compounds with varied structural features. The discussion of different types of dimers and the need for a unified strategy to access them and their analogs inherently involves the introduction of novel structural features compared to the parent compounds. d-nb.infonih.gov Modified sesquiterpenoid dimers with different substitution patterns represent examples of structural diversification efforts. d-nb.infonih.gov

Mechanistic Biological Investigations of Chlorahololide B and Its Analogues in Pre Clinical Models

Modulation of Inflammatory Pathways

Inhibition of Nitric Oxide (NO) Production in Macrophage Models (e.g., Lipopolysaccharide-induced macrophages)

Research into the anti-inflammatory properties of chlorahololide-type dimers has revealed their potential to modulate key inflammatory mediators. While direct studies on chlorahololide B's effect on nitric oxide (NO) production are not extensively detailed in the provided research, investigations into related compounds offer significant insights. For instance, a study on peroxidized chlorahololide-type dimers, which are structurally related to this compound, demonstrated notable anti-inflammatory activity. nih.govnih.gov In this research, the inhibitory effects of these related compounds on NO release were evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com Macrophages are crucial players in the inflammatory response, and their activation by LPS leads to the production of large amounts of NO, a key inflammatory mediator. mdpi.commdpi.com The study showed that the peroxidized chlorahololide-type dimers exhibited more potent anti-inflammatory activity compared to their shizukaol-type dimer precursors. nih.govnih.gov

Furthermore, one of the peroxidized chlorahololide-type dimers, compound 1 in the study, was tested for its inhibitory effects on the proinflammatory cytokine IL-1β in LPS-stimulated RAW 264.7 macrophages. nih.govmdpi.com The results indicated that this compound could effectively inhibit the expression of IL-1β, further underscoring the therapeutic potential of this class of compounds for inflammatory diseases. nih.gov The general findings suggest that the chlorahololide scaffold is a promising backbone for the development of anti-inflammatory agents that target pathways involved in the production of inflammatory mediators like NO.

Impact on Specific Signaling Pathways Associated with Inflammatory Responses

The mechanistic underpinnings of the anti-inflammatory effects of this compound and its analogues are an active area of investigation. The inhibition of pro-inflammatory cytokines such as IL-1β by a peroxidized chlorahololide-type dimer suggests an interaction with the signaling pathways that regulate the expression of these molecules. nih.gov The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammatory responses and controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. mdpi.com While direct evidence linking this compound to the NF-κB pathway is still emerging, the observed biological activities of its analogues are consistent with a potential modulatory role.

Additionally, macrophage-derived NO can regulate T cell activation through the disruption of the Jak3/STAT5 signaling pathway, highlighting the intricate cross-talk between different immune cell types and signaling cascades. researchgate.net The ability of this compound to selectively block potassium channels could also contribute to its immunomodulatory effects, as ion channels play crucial roles in regulating the functions of immune cells.

Interaction with Ion Channels

Potent and Selective Inhibition of Delayed Rectifier K+ Current

This compound has been identified as a potent and selective blocker of the delayed rectifier potassium (K+) current (IK). acs.orgnih.govacs.org This ion channel is critical for the repolarization of the cell membrane in both excitable and non-excitable cells. acs.orgnih.gov In comparative studies, both chlorahololide A and B demonstrated significant inhibitory effects on the IK current with negligible impact on the fast transient K+ current (IA). acs.orgacs.org

The half-maximal inhibitory concentration (IC50) for this compound's inhibition of the delayed rectifier K+ current was determined to be 18.6 ± 2.5 μM. acs.orgacs.org This potency is noteworthy when compared to the classical IK blocker, tetraethylammonium (B1195904) chloride, which has an IC50 of 1.05 ± 0.21 mM. acs.orgacs.org This indicates that this compound is approximately 56-fold more potent than this standard inhibitor. acs.orgacs.org The selective nature of this inhibition suggests that this compound may have a specific binding site or mechanism of action on the channels that conduct the IK current.

Table 1: Inhibitory Potency of this compound on Delayed Rectifier K+ Current (IK)

Compound IC50 on IK (μM)
This compound 18.6 ± 2.5
Chlorahololide A 10.9 ± 12.3
Tetraethylammonium chloride (Positive Control) 1050 ± 210

Functional Characterization in Cellular Electrophysiological Assays

The functional characterization of this compound's interaction with potassium channels was conducted using cellular electrophysiological assays. acs.orgnih.gov These studies were instrumental in establishing the compound's potent and selective inhibitory effect on the delayed rectifier K+ current (IK). acs.orgacs.org The structure and absolute configuration of this compound were elucidated through a combination of NMR spectroscopy, X-ray crystallography, and circular dichroism. acs.orgnih.gov

In these electrophysiological assays, the effects of this compound on different types of potassium currents were measured. The results clearly demonstrated a preferential inhibition of the IK current, while the fast transient K+ current (IA) remained largely unaffected. acs.orgacs.org This selectivity is a key finding, as it suggests that this compound can be a valuable tool for dissecting the physiological roles of different potassium channels. The significant difference in potency between this compound and the standard blocker tetraethylammonium chloride further highlights its potential as a specific pharmacological probe. acs.orgacs.org

Cellular Homeostasis and Antagonistic Effects in Model Systems (referring to Chlorahololide D and related compounds)

Investigations into compounds structurally related to this compound, such as chlorahololide D, have provided valuable insights into the broader biological activities of this class of molecules, particularly concerning cellular homeostasis. Chlorahololide D, a lindenane-type sesquiterpenoid dimer, has demonstrated significant antagonistic effects against breast cancer progression in pre-clinical models. nih.govnih.govmdpi.com

In studies using the MCF-7 breast cancer cell line, chlorahololide D was found to inhibit cell growth and induce apoptosis. nih.govnih.govmdpi.com The underlying mechanism for these effects involves the stimulation of reactive oxygen species (ROS) levels and the arrest of the cell cycle at the G2 phase. nih.govnih.govmdpi.com Furthermore, chlorahololide D was shown to regulate the expression of apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govmdpi.com

Beyond its effects on cell proliferation and apoptosis, chlorahololide D also demonstrated the ability to inhibit cell migration by modulating the FAK signaling pathway. nih.govnih.gov In an in vivo zebrafish xenograft model, chlorahololide D significantly suppressed both tumor proliferation and migration. nih.govnih.gov These findings with chlorahololide D suggest that the chlorahololide family of compounds can exert profound effects on cellular homeostasis, particularly in the context of cancer biology, by impacting multiple critical cellular processes.

Table 2: Biological Activities of Chlorahololide D in Pre-clinical Models

Activity Model System Key Findings
Cytotoxicity MCF-7 and HepG2 cells Potent cytotoxic effects with IC50 values of 6.7 μM (MCF-7) and 13.7 μM (HepG2)
Apoptosis Induction MCF-7 cells Stimulation of ROS levels, G2 cell cycle arrest, regulation of Bcl-2 and Bax
Inhibition of Cell Migration MCF-7 cells Regulation of the FAK signaling pathway
Anti-tumor Effects in vivo Zebrafish xenograft model Suppression of tumor proliferation and migration

Induction of Apoptosis in Cancer Cell Lines (e.g., HepG2, MCF-7)

This compound and its analogues, particularly the lindenane-type sesquiterpenoid dimer Chlorahololide D, have demonstrated significant potential in cancer research through their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Research has shown that Chlorahololide D exhibits potent cytotoxic activity against both human liver cancer (HepG2) and human breast cancer (MCF-7) cells. nih.gov The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 13.7 μM for HepG2 cells and 6.7 μM for MCF-7 cells, indicating a strong cytotoxic effect, particularly against the breast cancer cell line. nih.gov

Further investigations into the mechanism of cell death confirmed that Chlorahololide D triggers apoptosis in MCF-7 cells. nih.gov When these cells were treated with varying concentrations of Chlorahololide D for 48 hours, a clear dose-dependent increase in apoptotic cells was observed. nih.gov This induction of apoptosis is a critical mechanism for the anticancer effects of many chemotherapeutic agents, highlighting the therapeutic potential of this class of compounds. nih.gov The ability of these compounds to initiate this self-destruction sequence in cancer cells is a key focus of pre-clinical investigation.

Table 1: Cytotoxic Activity of Chlorahololide D

Cell Line Cancer Type IC50 Value (μM)
MCF-7 Breast Cancer 6.7

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2 phase arrest)

The cell cycle is a series of events that takes place in a cell as it grows and divides. Disruption of this cycle is a common strategy for anticancer drugs. nih.govresearchgate.net Mechanistic studies have revealed that the antitumor activity of Chlorahololide D is closely linked to its ability to modulate the cell cycle. nih.gov Specifically, treatment with Chlorahololide D was found to arrest the cell cycle at the G2 phase in MCF-7 breast cancer cells. nih.gov

Regulation of Apoptosis-Related Proteins (e.g., Bcl-2, Bax)

The process of apoptosis is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins, primarily from the B-cell lymphoma 2 (Bcl-2) family. nih.govresearchgate.net Key among these are Bax, a pro-apoptotic protein that promotes cell death, and Bcl-2, an anti-apoptotic protein that inhibits it. nih.gov The ratio of these proteins is often a determining factor in whether a cell lives or dies. nih.gov

Investigations into the molecular mechanism of Chlorahololide D have shown that it directly influences this critical balance. nih.gov Further exploration of its mechanism revealed that Chlorahololide D regulates the expression of the apoptosis-related proteins Bcl-2 and Bax. nih.gov By altering the levels of these key proteins, Chlorahololide D shifts the cellular balance in favor of apoptosis, leading to the programmed death of cancer cells. nih.gov This targeted regulation of specific proteins central to the apoptotic pathway is a hallmark of a promising therapeutic agent and provides a clear molecular basis for the observed anticancer activity. nih.govresearchgate.net

Influence on Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. nih.govnih.gov Interestingly, the deliberate induction of oxidative stress is a viable strategy for killing cancer cells. mdpi.com Cell apoptosis is known to be closely associated with ROS levels. nih.gov

Studies have demonstrated that Chlorahololide D's ability to trigger apoptosis in MCF-7 cells is mediated by the stimulation of intracellular ROS levels. nih.gov By increasing the concentration of ROS within the cancer cells, the compound induces a state of oxidative stress that ultimately contributes to the activation of the apoptotic pathway. nih.gov This finding connects the compound's cytotoxic effects to a fundamental cellular process, suggesting that the generation of ROS is an upstream event in the cascade leading to cancer cell death. nih.govmdpi.com

Impact on Angiogenesis in Zebrafish Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and metastasis, as it supplies the tumor with necessary oxygen and nutrients. frontiersin.orgnih.gov Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. biobide.com The zebrafish model has become a recognized and credible pre-clinical animal model for studying angiogenesis due to its rapid development and transparent embryos, which allow for real-time visualization of blood vessel formation. frontiersin.orgnih.govresearchgate.net

In vivo studies using the zebrafish model have provided compelling evidence for the anti-angiogenic properties of Chlorahololide D. nih.gov Experiments demonstrated that Chlorahololide D significantly suppressed the formation of blood vessels. nih.gov This anti-angiogenic activity complements its direct cytotoxic effects on cancer cells, suggesting a dual mechanism of action. By cutting off the tumor's blood supply, Chlorahololide D can further inhibit its growth and potential to spread, reinforcing its potential as a multi-faceted anticancer agent. nih.gov

Antimicrobial Activities (from related compounds)

Antifungal Properties against Phytopathogenic Fungi

Beyond their anticancer properties, compounds structurally related to this compound, isolated from the Chloranthus genus, have shown notable antimicrobial activity. arabjchem.org Specifically, research has focused on their potential to combat plant pathogenic fungi, which are responsible for significant crop damage worldwide.

Dimeric sesquiterpenes, a class of compounds that includes the Chlorahololides, have demonstrated potent antifungal properties. arabjchem.org For instance, shizukaols C and F, isolated from Chloranthus japonicus, exhibited strong in vitro antifungal activity against a range of plant pathogenic fungi, including Pythium ultimum, Phytophthora infestans, Botrytis cinerea, and Colletotrichum lagenarium, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/ml. jmb.or.kr In greenhouse studies, shizukaol C provided significant protection to wheat and tomato plants against wheat leaf rust and tomato late blight, respectively. jmb.or.kr These findings indicate that sesquiterpenoid dimers from Chloranthus species are promising candidates for the development of new, effective antifungal agents for agricultural use. jmb.or.kr

Table 2: Antifungal Activity of Shizukaols C and F against Phytopathogenic Fungi

Fungal Species Disease MIC Range (μg/ml)
Pythium ultimum Damping-off 4-16
Phytophthora infestans Late Blight 4-16
Botrytis cinerea Gray Mold 4-16
Colletotrichum lagenarium Anthracnose 4-16
Alternaria kikuchiana Black Spot 4-16

Antiplasmodial Effects against Plasmodium falciparum

Currently, there is a notable absence of published research specifically investigating the antiplasmodial effects of this compound and its analogues against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. A thorough review of scientific literature reveals no available data, such as 50% inhibitory concentration (IC₅₀) values, from in vitro studies conducted on chloroquine-sensitive or chloroquine-resistant strains of the parasite. Consequently, the potential of this compound as an antimalarial agent remains unevaluated and unknown. Further research, including screening against various P. falciparum strains, is necessary to determine if this compound possesses any activity relevant to malaria chemotherapy.

Elucidation of Specific Biological Targets and Receptor Interactions

The primary and thus far only elucidated biological targets of this compound are voltage-gated potassium (K⁺) channels. acs.orgnih.gov Mechanistic studies have focused on its inhibitory action on these ion channels, identifying it as a potent and selective blocker. acs.orgnih.gov

Detailed investigations into the broader enzyme inhibitory profile of this compound are not extensively documented in the current scientific literature. The main body of research has concentrated on its interaction with ion channels rather than specific enzymatic pathways. The most definitive inhibitory activity reported for this compound is against the delayed rectifier potassium (Iₖ) current. acs.orgnih.gov In studies using whole-cell voltage-clamp recordings in rat dissociated hippocampal neurons, this compound demonstrated potent inhibition of this specific K⁺ current. acs.org

Table 1: Inhibitory Activity of this compound on Delayed Rectifier K⁺ Current (Iₖ)

Compound IC₅₀ (µM) on Iₖ Reference Compound IC₅₀ (µM) of Reference
This compound 18.6 ± 2.5 Tetraethylammonium chloride 1050

Data derived from studies on rat dissociated hippocampal neurons. acs.org

No further data from comprehensive enzyme inhibition assays against a wider panel of enzymes are currently available.

Direct ligand-target binding assessments for this compound have been centered on its interaction with voltage-gated potassium channels. The potent inhibitory effect observed in electrophysiological studies suggests a direct binding interaction with the channel protein or a closely associated subunit. acs.orgnih.gov this compound, along with its analogue chlorahololide A, was found to be significantly more potent than tetraethylammonium chloride, a classical blocker of the delayed rectifier K⁺ current, indicating a high-affinity interaction with its target. acs.org However, specific details regarding the binding site, the nature of the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions), and the binding affinity (e.g., dissociation constant, Kₑ) have not yet been fully characterized through dedicated ligand-binding studies such as radioligand binding assays or surface plasmon resonance.

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs Crucial for Biological Activity

Lindenane-type sesquiterpenoid dimers, including chlorahololide B, are characterized by their intricate polycyclic frameworks, typically formed through a [4+2] endo Diels-Alder reaction between two lindenane sesquiterpenoid monomers. nih.govresearchgate.netarctomsci.com These structures often contain multiple rings, including cyclopropane (B1198618) rings, and numerous stereogenic centers, contributing to their complex three-dimensional architecture. nih.govarctomsci.comctdbase.org

While specific pharmacophore mapping for this compound's activity as a potassium channel blocker is not extensively detailed in the provided results, general SAR studies on related lindenane-type sesquiterpenoids suggest the importance of certain structural elements for biological activity. For instance, in the context of antimalarial activity exhibited by some lindenane dimers, the presence of the 1,2-cyclopropane rings has been identified as important. researchgate.net The highly congested nature of the dimeric framework with its specific arrangement of rings and functional groups is likely a key determinant of the interaction with biological targets.

Correlating Stereochemistry with Biological Potency and Selectivity

The absolute configurations of complex sesquiterpenoid dimers like this compound are critical for their biological activity. The structures and absolute configurations of chlorahololides A and B were established using techniques such as NMR spectroscopy, X-ray crystallography, and Circular Dichroism (CD). ctdbase.org The intricate polycyclic structure of these dimers features numerous contiguous stereocenters, often exceeding ten, arising from their biosynthetic pathway involving reactions like the Diels-Alder cycloaddition. arctomsci.combidd.group

The precise three-dimensional arrangement of atoms dictated by these stereocenters is fundamental to how the molecule interacts with its target proteins, such as ion channels. Differences in stereochemistry between closely related analogs can lead to significant variations in biological potency and selectivity. While direct studies specifically detailing the impact of altering a single stereocenter in this compound were not found, the established importance of stereochemistry in determining the biological actions of other complex natural products strongly implies its crucial role in this compound's activity. The synthesis of related lindenane dimers has highlighted the challenge and importance of controlling stereochemistry to achieve the correct biologically active scaffolds. arctomsci.com

Impact of Functional Group Modifications on Biological Effects

The presence and position of specific functional groups within the this compound structure are expected to influence its biological activity. Research on related lindenane-type dimers provides insights into the potential impact of such modifications. For example, studies on the anti-inflammatory activity of peroxidized chlorahololide-type dimers, which can be formed from shizukaol-type dimers, indicate that the presence of a 4β-peroxy hydroxyl group at C-4 is associated with enhanced anti-inflammatory effects. nih.gov This suggests that oxygenation patterns can significantly alter the biological profile.

Furthermore, SAR studies on the antimalarial activity of lindenane sesquiterpenoid dimers have shown that the presence of a hydroxyl group at either C-7'' or C-8'' of the 18-membered macrocyclic ring can improve activity. researchgate.net While this compound's primary reported activity is potassium channel blockade, these findings from related compounds highlight that modifications to hydroxyl groups or the introduction of peroxide functionalities can modulate the biological effects of this class of molecules. The specific arrangement and reactivity of functional groups within the complex heptacyclic core and appended moieties are likely key determinants of this compound's interaction with potassium channels.

Comparative Analysis with Related Sesquiterpenoid Dimers (e.g., Chlorahololide A, Chlorahololide D, Shizukaols, Sarcanolides)

This compound's biological activity can be contextualized by comparing its effects to those of other related sesquiterpenoid dimers from the Chloranthus genus, such as other chlorahololides, shizukaols, and sarcanolides. These compounds share a common lindenane core but differ in their dimerization patterns, oxidation states, and appended functional groups. nih.gov

Chlorahololides A and B were both identified as potent and selective blockers of the delayed rectifier (IK) K+ current. ctdbase.org Comparative data shows that Chlorahololide A exhibits slightly higher potency with an IC50 of 10.9 µM, while this compound has an IC50 of 18.6 µM for the same activity. ctdbase.org

Further comparisons with other chlorahololides demonstrate variations in potency for potassium channel blockade. Chlorahololides C-F also showed potent and selective inhibition of the IK K+ current, with IC50 values ranging from 0.3 µM to 57.5 µM, indicating that subtle structural differences within the chlorahololide series significantly impact their activity on this target.

CompoundTarget/ActivityIC50 (µM)Citation
Chlorahololide ADelayed rectifier (IK) K+ current10.9 ctdbase.org
This compoundDelayed rectifier (IK) K+ current18.6 ctdbase.org
Chlorahololide CDelayed rectifier (IK) K+ current3.6-10.1
Chlorahololide DDelayed rectifier (IK) K+ current2.7-0.3
Chlorahololide EDelayed rectifier (IK) K+ current27.5-5.1
Chlorahololide FDelayed rectifier (IK) K+ current57.5-6.1

Note: IC50 ranges are presented as reported in the source.

In terms of cytotoxicity, Chlorahololide D has been evaluated and showed activity against HepG2 and MCF-7 cancer cell lines with IC50 values of 13.7 µM and 6.7 µM, respectively. In this assay, Chlorahololide D demonstrated stronger activity compared to Sarcandrolide A and Shizukaol E.

CompoundCell LineIC50 (µM)Citation
Chlorahololide DHepG213.7
Chlorahololide DMCF-76.7
Sarcandrolide AHepG2Weaker than Chlorahololide D
Sarcandrolide AMCF-7Weaker than Chlorahololide D
Shizukaol EHepG2Weaker than Chlorahololide D
Shizukaol EMCF-7Weaker than Chlorahololide D

These comparisons highlight that while sharing a common structural lineage, variations in the dimerization linkage, oxidation patterns, and peripheral substituents among chlorahololides, shizukaols, and sarcanolides lead to distinct biological activity profiles and potencies. The specific structural features of this compound are thus responsible for its observed potent and selective potassium channel blocking activity compared to the related dimers.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) calculations have been utilized to investigate the reaction mechanisms and stability of chlorahololide-type dimers, particularly in the context of their potential formation as artifacts from shizukaol-type dimers. researchgate.netmdpi.comresearchgate.netnih.gov Studies have explored the potential conversion pathway of shizukaol-type dimers into peroxidized chlorahololide-type dimers, suggesting a free radical reaction mechanism initiated by oxygen radicals under illumination. mdpi.com

DFT calculations have been used to determine the transition state of this reaction. nih.gov The results of free energy calculations have successfully explained the feasibility of this conversion. researchgate.netmdpi.comnih.gov Furthermore, DFT has been employed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of precursor and product molecules, which are related to compound stability. researchgate.netmdpi.comnih.govdntb.gov.ua A larger HOMO-LUMO energy gap is generally associated with greater stability. mdpi.com Calculations on a simplified model dimer structure, focusing on the C-4 peroxidation site, supported the conjecture that peroxidation at this position can occur spontaneously in solution at room temperature. mdpi.com Specifically, the calculations indicated that the formation of the 4β-hydroperoxyl product is energetically more favorable than the 4α-hydroperoxyl product, aligning with experimental observations. mdpi.comnih.gov

DFT calculations have also been used in structural elucidation, such as determining the absolute configuration of related lindenane-type sesquiterpenes by comparing calculated and experimental Electronic Circular Dichroism (ECD) spectra. nih.gov Optimization of stable conformations is typically performed at specific DFT levels, and the absence of imaginary frequencies confirms the stability of the optimized structures. mdpi.commdpi-res.com

Molecular Dynamics Simulations for Ligand-Target Interactions

While specific molecular dynamics (MD) simulations directly involving chlorahololide B and a defined biological target are not extensively detailed in the provided search results, MD simulations are a widely used computational technique to study the dynamic behavior of molecules and their interactions with potential targets, such as proteins. nih.govmdpi.comnih.gov MD simulations can provide insights into the binding poses, stability of complexes, and conformational changes that occur upon ligand binding. nih.govnih.gov This method complements docking studies by offering a more realistic representation of the molecular environment and the flexibility of both the ligand and the target. nih.gov Binding free energy calculations, often performed in conjunction with MD simulations, can further quantify the strength of ligand-target interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of compounds and their biological activity. nih.govresearchgate.net By developing QSAR models, researchers can predict the potential bioactivity of new or untested compounds based on their molecular descriptors. nih.govresearchgate.net While the provided search results mention QSAR in the context of predicting anti-HBV activities of flavonols or bioconcentration factors, and refer to "cancer-QSAR" models used in virtual screening workflows, specific QSAR studies focused solely on predicting the bioactivity of this compound are not detailed. nih.govnih.govresearchgate.net However, the principles of QSAR could potentially be applied to a series of chlorahololide derivatives or related sesquiterpene dimers to build predictive models for specific biological activities, provided sufficient and relevant experimental data are available.

Conformational Analysis and Energy Minimization Studies of Complex Architectures

Conformational analysis and energy minimization studies are crucial for understanding the three-dimensional structure and flexibility of molecules, particularly complex ones like sesquiterpene dimers. These studies aim to identify the stable conformers and their relative energies. researchgate.netnih.govmdpi.comresearchgate.netunimi.it

Energy minimization techniques, often using force fields or quantum mechanical methods like DFT, are used to find local and global energy minima on the potential energy surface of a molecule. mdpi.commdpi-res.com Conformational analysis can involve systematic searches or Monte Carlo procedures to explore different possible spatial arrangements of the atoms. mdpi.com Identifying the lowest energy conformers is important because these are the most likely structures to exist in solution or when interacting with a biological target. mdpi.com

For complex molecules, a thorough conformational analysis is necessary because a single conformer may not accurately represent the molecule's behavior. mdpi.commdpi-res.com The relative populations of different conformers can be estimated based on their calculated energies using Boltzmann distribution. mdpi.com Studies on related compounds have utilized energy minimization with software like MOPAC and subsequent refinement with DFT calculations to determine stable conformations. mdpi-res.comresearchgate.net The energy difference between the global minimum conformation and potentially active conformations can also be assessed. researchgate.net

Advanced Research Methodologies and Emerging Technologies in Chlorahololide B Research

Omics Technologies in Mechanistic Discovery (e.g., Proteomics, Metabolomics in pathway elucidation)

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful approaches for the comprehensive analysis of biological systems. While direct applications of omics technologies specifically focused on elucidating the biosynthetic pathways or detailed mechanisms of action of chlorahololide B are not extensively detailed in the immediately available literature, these technologies are increasingly vital in natural product research. Omics approaches can be used to study the biosynthesis of secondary metabolites in microorganisms and plants by correlating gene expression (transcriptomics), protein production (proteomics), and metabolite profiles (metabolomics) with the presence and concentration of the natural product of interest. nih.govnih.gov For instance, proteomining, a strategy combining proteomics with genome mining, has been used to identify active biosynthetic gene clusters (BGCs) involved in the production of secondary metabolites in Streptomyces species. nih.gov Similarly, metabolomics can reveal key metabolic changes associated with the production or biological effects of natural products. researchgate.net The integration of multi-omics data, such as metabolomics and molecular docking, can provide insights into the interactions between plant components and biological targets, aiding in the elucidation of mechanisms. researchgate.netresearchgate.net Applying these technologies to Chloranthus species could potentially reveal the specific genes, enzymes, and metabolic intermediates involved in the biosynthesis of this compound and shed light on the cellular pathways modulated by this compound.

Advanced Chromatographic and Spectroscopic Techniques for Isolation, Purification, and Analysis

The isolation and purification of natural products like this compound from complex plant extracts are critical steps that rely heavily on advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with sensitive detectors such as photodiode array detectors (PDA) and mass spectrometers (MS), are indispensable for separating and analyzing these compounds. rhhz.netnih.govresearchgate.netmdpi-res.com UPLC-PDA-MS guided isolation strategies have been successfully employed in the search for novel lindenane-type sesquiterpenoid oligomers from Chloranthus species. rhhz.net HPLC-high-resolution mass spectrometry (HPLC-HR-MS) is particularly valuable for the analysis of complex mixtures and for confirming the identity and purity of isolated compounds, as demonstrated in studies involving peroxidized chlorahololide-type dimers. nih.govresearchgate.net

Spectroscopic techniques are fundamental for the structural elucidation of novel natural products. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating Frame Overhauser Effect Spectroscopy (ROESY)), is crucial for determining the planar structure and relative configuration of compounds like this compound. rhhz.net For example, ROESY correlations were used to establish the relative configuration of units within lindenane-type sesquiterpene trimers structurally related to chlorahololide D. rhhz.net Electronic Circular Dichroism (ECD) spectroscopy, often combined with theoretical calculations (e.g., Time-Dependent Density Functional Theory (TDDFT-ECD)), is a powerful tool for determining the absolute configuration of chiral natural products. rhhz.netnih.gov These combined chromatographic and spectroscopic approaches enable the precise isolation, purification, and detailed structural characterization required for understanding the chemical nature of this compound.

High-Throughput Screening Platforms for Biological Evaluation in Pre-clinical Models

Evaluating the biological activities of natural products efficiently requires the use of high-throughput screening (HTS) platforms. While the term HTS platform is broad, the underlying principle involves testing a large number of compounds or conditions rapidly. In the context of this compound and related compounds, pre-clinical biological evaluations have been conducted using various in vitro and in vivo models that can be adapted for higher throughput.

Cell-based assays are commonly used for initial screening of cytotoxic or other cellular effects. The MTT assay, which measures cell viability, has been used to screen the inhibitory activity of chlorahololide D against cancer cell lines such as MCF-7 and HepG2. mdpi.com Studies on the anti-inflammatory activity of peroxidized chlorahololide-type dimers have utilized cell models like LPS-induced RAW 264.7 macrophages, assessing markers such as nitric oxide (NO) production. nih.govresearchgate.net These cell-based assays can be miniaturized and automated to screen larger libraries of compounds or fractions.

In addition to in vitro methods, in vivo models are essential for evaluating efficacy and potential toxicity in a complex biological setting. Zebrafish models, for instance, have been employed to study the in vivo antitumor activity and anti-angiogenesis effects of chlorahololide D. mdpi.com The transparency and rapid development of zebrafish embryos make them suitable for relatively higher-throughput in vivo screening compared to traditional mammalian models. mdpi.com

While specific dedicated "high-throughput screening platforms" solely for this compound research are not prominently featured in the search results, the application of techniques like automated cell-based assays and the use of model organisms amenable to higher-throughput analysis represent the integration of HTS principles into the biological evaluation pipeline for this class of natural products.

Biological Activity Data Examples

Research on related compounds like chlorahololide D provides examples of quantitative biological activity data obtained through these evaluation methods.

CompoundCell LineAssayIC₅₀ (µM)Source
Chlorahololide DMCF-7MTT6.7 mdpi.com
Chlorahololide DHepG2MTT13.7 mdpi.com
Peroxidized Chlorahololide-type dimers (example, compound 1)RAW 264.7 (LPS-induced)NO production inhibitionMore potent than shizukaol dimers nih.govresearchgate.net

Note: The specific IC₅₀ values for peroxidized chlorahololide-type dimers were not explicitly provided in the search snippets, only that they showed more potential effects.

Future Directions and Research Perspectives for Chlorahololide B

Unexplored Biological Activities and Mechanistic Pathways

While some lindenane-type sesquiterpenoid dimers from Chloranthus species have shown various biological activities such as anti-inflammatory and antitumor effects, the specific spectrum of biological activities for chlorahololide B remains largely unexplored. Future research should focus on comprehensive in vitro screening against a wider range of biological targets and disease models. This could include evaluating its potential in areas where related compounds have shown promise, such as neuroprotection, antibacterial, antiviral, or antimalarial activities researchgate.netacs.orgacs.org.

Furthermore, for any observed activities, a detailed investigation into the underlying mechanistic pathways is crucial. This involves identifying the molecular targets, understanding the interactions, and elucidating the cellular and biochemical events triggered by this compound. Such studies would provide insights into its mechanism of action and therapeutic potential.

Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Selectivity

The complex structure of lindenane-type sesquiterpenoid dimers presents challenges for chemical synthesis researchgate.netresearchgate.net. Developing novel, efficient, and scalable synthetic routes for this compound is a significant future direction. This would facilitate the production of sufficient quantities for extensive biological testing and potentially enable the creation of analogs. Research into synthetic strategies, including asymmetric synthesis and biomimetic approaches, could overcome current limitations researchgate.netnih.gov.

Beyond total synthesis, exploring derivatization strategies is essential. Modifying the structure of this compound could lead to derivatives with enhanced potency, improved selectivity for specific targets, or altered pharmacokinetic properties. Structure-activity relationship (SAR) studies based on synthesized derivatives would be invaluable in identifying key structural features responsible for biological activity and selectivity.

Further Elucidation of Biosynthetic Pathways and Potential for Biotechnological Production

Understanding the complete biosynthetic pathway of this compound within the Chloranthus plant is another critical area for future research. Elucidating the enzymes involved, the intermediate steps, and the genetic regulation of this pathway would provide a basis for potential biotechnological production nih.gov. While general pathways for sesquiterpenoid biosynthesis are known, the specific steps leading to complex dimers like this compound require detailed investigation nih.govmdpi-res.com.

Knowledge of the biosynthetic pathway could open avenues for metabolic engineering approaches in host organisms (e.g., yeast or bacteria) to produce this compound or its precursors in a sustainable manner. This could offer an alternative to extraction from potentially slow-growing or rare Chloranthus species.

Integration of In Silico, In Vitro, and In Vivo (non-human) Approaches for Comprehensive Understanding

A comprehensive understanding of this compound requires the integration of computational, in vitro, and in vivo (non-human) research approaches nih.gov. In silico methods, such as molecular docking and dynamics simulations, can predict potential biological targets and interaction mechanisms, guiding in vitro experimental design.

In vitro studies using cell lines, enzyme assays, and biochemical techniques are crucial for validating in silico predictions and investigating cellular effects. Non-human in vivo models, such as zebrafish or rodent models, can then be employed to assess efficacy, pharmacokinetics, and preliminary safety in a more complex biological system mdpi.comnih.gov. Integrating data from these different approaches will provide a more holistic and predictive understanding of this compound's biological profile.

Investigation of Ecological Roles and Chemotaxonomic Significance within the Chloranthus Genus

The presence of specific lindenane-type sesquiterpenoids, including this compound, within the Chloranthus genus likely serves ecological roles, such as defense against herbivores or pathogens, or mediating plant-plant or plant-microbe interactions. Investigating these ecological functions can provide insights into the evolutionary pressures that led to the production of these compounds.

Furthermore, detailed analysis of the distribution and concentration of this compound and related sesquiterpenoids across different Chloranthus species and varieties can contribute to the chemotaxonomic understanding of the genus researchgate.netacs.org. This can help in clarifying phylogenetic relationships and identifying species that are particularly rich sources of this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results specifically for "this compound". Related compounds like Chlorahololide D (CID 44207635) and Chlorophyllide b (CID 15775275) were found, but not this compound itself with a direct CID.
Chlorahololide D44207635
Sarcandrolide ANot explicitly found in search results with CID.
Shizukaol ENot explicitly found in search results with CID.
Artemisinin688222
Tetraethylammonium (B1195904) chloride5955
Shizukaol-type dimersGroup of compounds; specific CID varies.
Sarcanolide-type dimerGroup of compounds; specific CID varies.
Lindenane sesquiterpenoidsGroup of compounds; specific CID varies. ctdbase.org
Etoposide45638
BaxNot a small molecule; refers to a protein.
Bcl-2Not a small molecule; refers to a protein.
FAKNot a small molecule; refers to a protein (Focal Adhesion Kinase).
Shizukaol BNot explicitly found in search results with CID.
SarbracholideNot explicitly found in search results with CID.
Chloramultilide CNot explicitly found in search results with CID.
Chloramultilide DNot explicitly found in search results with CID.
Henriol ANot explicitly found in search results with CID.
Henriol BNot explicitly found in search results with CID.
Henriol CNot explicitly found in search results with CID.
Sarcandralactone ANot explicitly found in search results with CID.
Sarcanolide BNot explicitly found in search results with CID.
Chloranthalactone BNot explicitly found in search results with CID.
Chlorasessilifol ANot explicitly found in search results with CID.
Chlorasessilifol BNot explicitly found in search results with CID.
Chlorohyssopifolin ANot explicitly found in search results with CID.
Chlorohyssopifolin BNot explicitly found in search results with CID.
Chlorohyssopifolin CNot explicitly found in search results with CID.
Chlorohyssopifolin DNot explicitly found in search results with CID.
Chlorohyssopifolin ENot explicitly found in search results with CID.
ChlorojanerinNot explicitly found in search results with CID.
ChloropupukeananinNot explicitly found in search results with CID.
ChloropupukeanolideNot explicitly found in search results with CID.
Shizukaols CNot explicitly found in search results with CID.
Shizukaols DNot explicitly found in search results with CID.
Sarcandrolide ENot explicitly found in search results with CID.
Sarcaglabrin ANot explicitly found in search results with CID.
Sarcaglabrin BNot explicitly found in search results with CID.
Sarcaglabrin CNot explicitly found in search results with CID.
SarcaglabrinGroup of compounds; specific CID varies.
SarglabolidesGroup of compounds; specific CID varies.
SarglalactonesGroup of compounds; specific CID varies.
SarcaglabosidesGroup of compounds; specific CID varies.
α-phellandrene7461
Glabralides A-FGroup of compounds; specific CID varies.
Sarglamides A-EGroup of compounds; specific CID varies.
Sarcandralactone ENot explicitly found in search results with CID.
Eudesmane compoundsGroup of compounds; specific CID varies.
EudesmanolidesGroup of compounds; specific CID varies.
Chlorfortunones ANot explicitly found in search results with CID.
Chlorfortunones BNot explicitly found in search results with CID.
Chloraserrtone ANot explicitly found in search results with CID.
Hedyorienoids ANot explicitly found in search results with CID.
Hedyorienoids BNot explicitly found in search results with CID.
CJ-01Not explicitly found in search results with CID.
CHE-23CNot explicitly found in search results with CID.
Chlorotrichenes ANot explicitly found in search results with CID.
Chlorotrichenes BNot explicitly found in search results with CID.
Hedyorienoids A and BGroup of compounds; specific CID varies.

Interactive Data Table Example:

As specific detailed research findings solely focused on this compound with numerical data suitable for an interactive table were not prominent in the search results, a placeholder table illustrating potential future research data is provided below. This table structure could be populated with data from future in vitro screening efforts.

Potential ActivityIn Vitro ModelIC₅₀ or EC₅₀ Value (µM)Notes
Anti-inflammatoryRAW 264.7 cellsTo be determinedLPS-induced NO production inhibition
AntitumorMCF-7 cellsTo be determinedCell proliferation inhibition
AntimalarialP. falciparumTo be determinedAgainst chloroquine-resistant strain
NeuroprotectivePC12 cellsTo be determinedProtection against oxidative stress

(This table is illustrative and would require data from future research on this compound.)

Q & A

Basic Research Questions

Q. How is chlorahololide B isolated and structurally characterized from Chloranthus holostegius?

  • Methodological Answer : this compound is isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques (column chromatography, HPLC). Structural elucidation involves:

  • NMR spectroscopy (1D and 2D experiments like COSY, HMBC, HSQC) to assign proton and carbon signals .
  • X-ray crystallography to confirm stereochemistry and absolute configuration .
  • Mass spectrometry (HR-ESI-MS) for molecular formula determination .
    • Key Data : this compound (C₃₄H₄₂O₁₂) has a molecular ion peak at m/z 678.2666 [M]⁺ .

Q. What in vitro assays are used to evaluate this compound’s bioactivity as a potassium channel blocker?

  • Methodological Answer :

  • Patch-clamp electrophysiology to measure inhibition of delayed rectifier potassium current (IK) .
  • IC₅₀ determination : this compound shows an IC₅₀ of 18.6 µM, compared to tetraethylammonium chloride (IC₅₀ = 1.05 mM) .
  • Selectivity testing against other ion channels (e.g., Na⁺, Ca²⁺ channels) to confirm specificity .

Q. How is the purity of this compound validated for biological assays?

  • Methodological Answer :

  • HPLC with UV/Vis or MS detection to ensure >95% purity .
  • Melting point analysis and optical rotation measurements for consistency with literature .

Advanced Research Questions

Q. What computational and experimental approaches resolve discrepancies in absolute configuration assignments for chlorahololide analogues?

  • Methodological Answer :

  • TDDFT-ECD calculations : Compare computed and experimental electronic circular dichroism (ECD) spectra to validate configurations .
  • Conformational analysis : Use DFT geometry optimizations to account for flexible moieties (e.g., ester groups) that affect ECD interpretations .
  • Critique of ECM : The exciton chirality method (ECM) is unreliable for chlorahololides due to overlapping transitions (e.g., 220 nm and 255 nm bands) and lack of conformational validation .

Q. How do researchers design dose-response experiments to assess this compound’s apoptotic effects in cancer cells?

  • Methodological Answer :

  • Flow cytometry : Use Annexin V/PI staining to quantify apoptosis (e.g., 16.0% baseline apoptosis increasing to 73.0% at 30 µM) .
  • ROS measurement : DCFH-DA fluorescence assays show dose-dependent ROS increases (1.13–1.36-fold vs. control) .
  • Controls : Include untreated cells, vehicle controls (e.g., DMSO), and positive controls (e.g., staurosporine) .

Q. What strategies address contradictions in bioactivity data between this compound and its analogues?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare functional groups (e.g., acetate at C-6’, hydroxylation patterns) across analogues like chlorahololides A, C, and D .
  • Kinetic assays : Measure binding kinetics (e.g., on/off rates) to explain potency differences (e.g., chlorahololide D’s IC₅₀ = 2.7 µM vs. B’s 18.6 µM) .

Key Methodological Considerations

  • Reproducibility : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for detailed experimental protocols and data deposition .
  • Ethical Reporting : Disclose conflicts of interest and validate biological data with triplicate experiments .

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Feasible Synthetic Routes

Reactant of Route 1
chlorahololide B
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.